4-Ethoxy-2,6-diacetylpyridine

説明

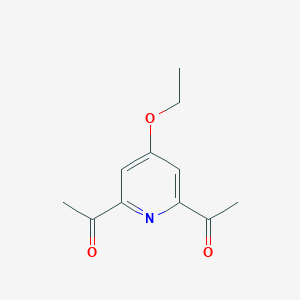

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(6-acetyl-4-ethoxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-4-15-9-5-10(7(2)13)12-11(6-9)8(3)14/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNLMVOIEUSWEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=C1)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Functionalized Pyridine Scaffolds in Modern Chemical Research

Functionalized pyridines are a class of heterocyclic compounds that have garnered immense interest across various scientific disciplines. nih.govresearchgate.net Their inherent structural features, including the nitrogen atom in the aromatic ring, impart unique electronic properties and the capacity for a multitude of chemical transformations. This versatility makes them invaluable building blocks in organic synthesis and medicinal chemistry. lifechemicals.comresearchgate.net

The pyridine (B92270) ring is a common motif in numerous naturally occurring compounds, such as vitamins, coenzymes, and alkaloids. nih.govlifechemicals.com Furthermore, it is a prevalent scaffold in a significant number of FDA-approved drugs, highlighting its importance in the pharmaceutical industry. researchgate.netlifechemicals.comresearchgate.net The ability to introduce various functional groups onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for designing compounds with specific biological activities or material properties. nih.govmdpi.com Researchers have developed numerous synthetic methodologies to access a diverse range of substituted pyridines, further expanding their utility in areas such as catalysis, functional materials, and agrochemicals. nih.govresearchgate.net

An Overview of 2,6 Diacetylpyridine As a Key Synthetic Synthon

Within the family of functionalized pyridines, 2,6-diacetylpyridine (B75352) stands out as a particularly important synthetic intermediate, especially in the realms of coordination and supramolecular chemistry. wikipedia.org This diketone is a versatile precursor for the synthesis of a wide variety of ligands, primarily through Schiff base condensation reactions. wikipedia.org

The condensation of 2,6-diacetylpyridine with various amines leads to the formation of multidentate ligands that can coordinate with a range of metal ions. rsc.orgrsc.orgtandfonline.com These resulting metal complexes exhibit diverse coordination geometries and have been investigated for their potential applications in catalysis, materials science, and as models for biological systems. rsc.orgnih.gov The diiminopyridine (DIP) ligands, formed from the reaction of 2,6-diacetylpyridine with anilines, are a notable class of ligands that have been extensively studied due to their rich redox chemistry. wikipedia.org Furthermore, 2,6-diacetylpyridine is a key component in the synthesis of macrocyclic ligands, which are crucial in the study of host-guest chemistry and the development of sensors. wikipedia.org

The Position of 4 Ethoxy 2,6 Diacetylpyridine in Ligand Synthesis

4-Ethoxy-2,6-diacetylpyridine is a strategically important derivative of 2,6-diacetylpyridine (B75352). The introduction of an ethoxy group at the 4-position of the pyridine (B92270) ring significantly influences the electronic properties of the molecule and provides a handle for further functionalization. This compound serves as a key intermediate in the synthesis of more complex, functionalized ligands, particularly terpyridines. researchgate.netrsc.org

The synthesis of this compound itself is a multi-step process that often starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). e-bookshelf.deresearchgate.net The synthetic route typically involves esterification, etherification of the hydroxyl group, and subsequent conversion of the carboxylic acid functionalities to acetyl groups. e-bookshelf.de

Once obtained, this compound is a valuable precursor for creating 4'-ethoxy-substituted terpyridines through methodologies like the Kröhnke synthesis. researchgate.netrsc.orge-bookshelf.de These resulting terpyridine ligands, featuring an electron-donating ethoxy group at the central pyridine ring, can then be used to form metal complexes with tailored electronic and photophysical properties. researchgate.netresearchgate.net

The Scope and Research Significance of 4 Ethoxy 2,6 Diacetylpyridine Studies

Research involving 4-ethoxy-2,6-diacetylpyridine is primarily centered on its utility as a building block for advanced ligand design. The presence of the ethoxy group allows for the systematic investigation of substituent effects on the properties of the resulting ligands and their metal complexes.

Studies have demonstrated the synthesis of various 4'-ethoxy-2,2':6',2''-terpyridines derived from this compound. researchgate.netrsc.org These terpyridines can be further modified at the terminal pyridine (B92270) rings, leading to a diverse library of ligands with tunable properties. researchgate.netresearchgate.net The cleavage of the ethyl ether can also provide access to the corresponding 4'-hydroxy-terpyridines, which can participate in hydrogen bonding or serve as a site for further functionalization. rsc.org The resulting metal complexes of these ligands have been investigated for their electrochemical and photophysical properties, with potential applications in areas such as light-emitting devices and sensors. researchgate.net

The strategic placement of the ethoxy group in this compound makes it a valuable tool for chemists seeking to create functional molecules with specific properties for applications in supramolecular chemistry and materials science. researchgate.nete-bookshelf.de

An in-depth analysis of the synthetic methodologies for producing this compound reveals a landscape of established chemical strategies and targeted pathways. The synthesis of this specific molecule is best understood by first examining the broader techniques used to prepare its parent structure, 4-substituted-2,6-diacetylpyridines.

Supramolecular Chemistry and Self Assembly Processes

Formation of Supramolecular Aggregates and Architectures

Supramolecular aggregates are highly ordered structures resulting from the spontaneous association of molecules. While 4-Ethoxy-2,6-diacetylpyridine itself does not form these aggregates, its conversion to terpyridine ligands is a well-established route to access the necessary building blocks for these architectures. e-bookshelf.dee-bookshelf.de The synthesis often involves a Kröhnke-type reaction, where this compound is reacted to produce the desired 4'-ethoxy-2,2':6',2"-terpyridine. e-bookshelf.dersc.org This terpyridine derivative then serves as a versatile component in constructing a variety of complex structures.

Terpyridine-metal subunits are extensively used to create diverse supramolecular aggregates, including grid-like arrays and large cyclic assemblies known as metallomacrocycles. e-bookshelf.dee-bookshelf.de Ligands derived from this compound, specifically 4'-ethoxy-2,2':6',2"-terpyridine, can coordinate with various metal ions. google.com The tridentate nature of the terpyridine ligand directs the assembly process, leading to the formation of stable, highly organized structures. For instance, the reaction of such ligands with metal ions can result in [2+2] or [3+3] metallomacrocycles or two-dimensional grid structures, depending on the coordination geometry of the metal and the ligand design. mdpi.comrsc.org

Table 1: Synthesis of Terpyridine Ligands from this compound

| Starting Material | Reaction Type | Product | Application in Supramolecular Chemistry |

| This compound | Kröhnke-type procedures | 4'-Ethoxy-2,2':6',2"-terpyridine | Formation of grids, cyclic structures, and metallomacrocycles |

The functional terpyridine ligands synthesized from this compound are instrumental in surface science. e-bookshelf.de The layer-by-layer (LbL) self-assembly of extended terpyridine complexes onto surfaces like graphite (B72142) can form highly ordered, grid-like supramolecular structures. e-bookshelf.dee-bookshelf.de This technique allows for the precise construction of thin films with tailored properties. The terpyridine units act as anchor points, coordinating to metal ions to build up layers or interacting directly with the surface. Such assemblies have been demonstrated on various substrates, including gold, cadmium sulfide (B99878) (CdS), and titanium dioxide (TiO2), highlighting the versatility of these precursor-derived ligands in creating functionalized surfaces. e-bookshelf.de

Dendrimers are large, tree-like macromolecules with well-defined, branched architectures. The incorporation of metal-coordinating units like terpyridines leads to metallodendrimers. The synthesis of 4'-substituted terpyridines from precursors such as this compound is a key strategy for introducing these functionalities onto a dendritic scaffold. e-bookshelf.dee-bookshelf.de These terpyridine-containing dendrimers can then be complexed with metal ions to form metallodendrimers, which have potential applications in catalysis, light-harvesting, and as nanoreactors. e-bookshelf.de

Role of Metal-Ligand Coordination in Supramolecular Assembly

Metal-ligand coordination is one of the most powerful and widely used interactions in supramolecular chemistry for directing self-assembly. e-bookshelf.de The primary contribution of this compound is enabling the synthesis of ligands that are perfectly suited for this purpose. e-bookshelf.dersc.org Once converted into a 4'-ethoxy-terpyridine, the molecule presents three nitrogen atoms in a specific arrangement that can act as a tridentate chelator for a wide range of transition metal ions. e-bookshelf.de This strong and directional binding is the driving force behind the formation of the discrete and polymeric supramolecular architectures discussed previously. The ethoxy group at the 4'-position can also electronically influence the photophysical and redox properties of the resulting metal complexes. e-bookshelf.de

Host-Guest Recognition and Molecular Sensing

The principles of molecular recognition, where a host molecule selectively binds a specific guest, are central to supramolecular chemistry. Functionalized terpyridines, which can be synthesized from this compound, are used to build complex host systems. e-bookshelf.de The coordination of these ligands to metal centers can create defined cavities or binding pockets suitable for encapsulating smaller molecules or ions. Furthermore, the unique photophysical or electrochemical properties of terpyridine metal complexes allow them to function as sensors. e-bookshelf.de The binding of a specific guest can induce a change in luminescence or redox potential, providing a detectable signal.

Design and Synthesis of Polymetallic Species

The construction of molecules containing multiple metal centers, known as polymetallic species, is a significant area of research. These species are important for developing molecular wires, magnets, and catalysts. Ditopic or polytopic ligands, which contain multiple binding sites, are required for their synthesis. By chemically linking terpyridine units derived from precursors like this compound, chemists can design ligands capable of coordinating multiple metal ions in a controlled manner. e-bookshelf.de This allows for the rational design and synthesis of polymetallic assemblies with specific structures and functions, such as luminescent or electrochemical sensors. e-bookshelf.de

Advanced Characterization Methodologies and Spectroscopic Analysis of Derived Systems

Vibrational Spectroscopy (IR, FT-Raman)

Vibrational spectroscopy, including Infrared (IR) and Fourier Transform (FT-Raman) techniques, is instrumental in identifying the coordination modes of 4-ethoxy-2,6-diacetylpyridine-derived ligands, particularly Schiff bases, with metal ions. The IR spectra of these ligands typically show characteristic bands for ν(C=N) (azomethine) and ν(C=O) (carbonyl) stretching vibrations. researchgate.netscirp.orgnih.gov

Upon complexation with a metal ion, the ν(C=N) band often exhibits a negative shift, indicating the coordination of the azomethine nitrogen to the metal center. scirp.orgrsc.org For instance, in platinum(II) complexes of Schiff bases derived from 2,6-diacetylpyridine (B75352), the azomethine proton signal shifts upon complexation, suggesting the coordination of the azomethine nitrogen to the metal ion. ijcrt.org Similarly, the IR spectra of Schiff base ligands derived from 2,6-diacetylpyridine bis(thiosemicarbazone) show a strong band for ν(C=S), which shifts upon complexation, indicating the involvement of the sulfur atom in coordination. scirp.org

In some cases, new bands appear in the far-IR region of the complexes' spectra, which are attributed to ν(M-N) and ν(M-S) stretching vibrations, further confirming the coordination of the ligand to the metal ion. scirp.org The table below summarizes key IR spectral data for representative Schiff base complexes.

| Compound/Complex | Key IR Bands (cm⁻¹) | Interpretation |

| 2,6-diacetylpyridine bis(thiosemicarbazone) ligand | ~1590 ν(C=N), ~820 ν(C=S) | Characteristic ligand vibrations. scirp.org |

| Pd(II) and Pt(II) complexes | Negative shift in ν(C=N) | Coordination of azomethine nitrogen. scirp.org |

| Rh(III) and Ir(III) complexes | Upfield shift in C=S signal in 13C NMR | Coordination of sulfur. scirp.org |

| Schiff base from 3-ethoxy-2-hydroxy benzaldehyde | Lower frequency shift of ν(C=N) upon complexation | Coordination of azomethine nitrogen. rsc.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)

UV-Vis and luminescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of this compound derivatives and their metal complexes. The electronic spectra of these compounds, typically recorded in solvents like methanol (B129727) or DMSO, provide information about the coordination environment of the metal ion. ias.ac.inacs.org

The UV-Vis spectra of Schiff base ligands often display absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the azomethine group. Upon complexation, these bands may shift, and new bands may appear in the visible region due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. rsc.org For example, the electronic spectra of lanthanide(III) complexes with a 2,6-diacetylpyridine dihydrazone ligand have been used to deduce the coordination number and symmetry of the ligand field around the metal ions. ias.ac.in Theoretical models have also been developed to predict the electronic spectra of such lanthanide complexes, showing good agreement with experimental UV data. rsc.org

Luminescence studies, particularly for lanthanide complexes, are crucial for understanding their potential as light-emitting materials. The emission spectra can reveal information about the efficiency of energy transfer from the ligand to the metal ion. ias.ac.in

| Complex Type | Spectroscopic Feature | Information Deduced |

| Lanthanide(III) complexes | Absorption and emission spectra | Coordination number, symmetry of ligand field. ias.ac.in |

| Palladium(II) and Platinum(II) complexes | UV-Vis spectra in DMSO | Integrity of complexes in solution. acs.org |

| Mn(II) and Zn(II) aroyl-hydrazone complexes | Electronic absorption spectroscopy | Solution stability over time. acs.org |

| Copper(II) bis-hydrazone complexes | UV-Vis spectroscopy | Structural properties. rsc.org |

Nuclear Magnetic Resonance (NMR: ¹H, ¹³C, COSY, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diamagnetic derivatives of this compound in solution. ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY and HMQC, provide detailed information about the chemical environment of each atom. acs.orgacs.orgekb.egmdpi.com

In the ¹H NMR spectrum of a Schiff base ligand, characteristic signals for aromatic protons, imine protons (-CH=N-), and protons of the ethoxy group are observed. mdpi.comdergipark.org.tr Upon formation of a diamagnetic metal complex, such as with Zn(II), significant shifts in these signals can confirm the coordination of the ligand. acs.orgekb.eg For example, the disappearance of the phenolic -OH proton signal and a shift in the azomethine proton signal are strong indicators of coordination through these groups. acs.orgdergipark.org.tr

¹³C NMR spectroscopy complements the proton data. The chemical shifts of the azomethine carbon and the carbonyl carbon in hydrazone derivatives are particularly diagnostic. A shift in these signals upon complexation provides clear evidence of coordination through the azomethine nitrogen and carbonyl oxygen. scirp.orgacs.org For instance, in a Zn(II) complex of an aroyl-hydrazone Schiff base, the azomethine carbon peak shifted from 147 ppm in the free ligand to 145 ppm in the complex, while the carbonyl carbon peak shifted from 161 ppm to 177 ppm, confirming coordination. acs.org

¹H NMR Data for a Representative Schiff Base Ligand and its Zn(II) Complex acs.org

| Proton | Ligand L1 (ppm) | Complex 2 (Zn(II)) (ppm) | Observation |

| Imine (NH) | 11.5 | Disappeared | Deprotonation and coordination. |

| Azomethine (-HC=N) | 8.52 | 8.75 | Deshielded, confirming coordination. |

| Aromatic | 6.8-8.2 | 6.8-8.2 | Present in the characteristic region. |

¹³C NMR Data for a Representative Schiff Base Ligand and its Zn(II) Complex acs.org

| Carbon | Ligand L1 (ppm) | Complex 2 (Zn(II)) (ppm) | Observation |

| Carbonyl (C=O) | 161 | 177 | Shift confirms coordination of carbonyl oxygen. |

| Azomethine (C=N) | 147 | 145 | Shift confirms coordination of azomethine nitrogen. |

| Aromatic | 110-140 | 110-140 | Present in the characteristic region. |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is an essential technique for studying paramagnetic metal complexes derived from this compound, particularly those involving transition metals like Cu(II) and Mn(II). acs.orgrsc.orgrsc.org EPR provides detailed insights into the electronic structure, oxidation state, and coordination geometry of the metal center. mdpi.comnih.govelsevier.com

In the case of high-spin Mn(II) complexes (d⁵), the EPR spectrum typically shows an isotropic signal around g ≈ 2.0, confirming the +2 oxidation state of the manganese ion. acs.orgrsc.org The simulation of these spectra can provide information about the zero-field splitting parameters (D and E), which are related to the symmetry of the coordination environment. rsc.org

| Complex | Technique | Key Findings |

| Cu(II)-tripodal ligand complexes | Multi-frequency EPR, ENDOR, HYSCORE | Elucidation of coordination geometry and electronic properties in solution. cardiff.ac.uk |

| Mn(II) hydrazone complex | X-band EPR (Powdered Sample) | Isotropic signal with g ≈ 2.0, confirming Mn(II) oxidation state. acs.orgrsc.org |

| Cu(II) bis-hydrazone complexes | ESR spectroscopy | Studied the structure and properties of the compounds. rsc.org |

Mass Spectrometry (FAB, EI, LC-MS, ESI-MS)

Mass spectrometry is a vital tool for confirming the molecular weight and stoichiometry of this compound derivatives and their metal complexes. Various ionization techniques are employed depending on the nature of the compound.

Fast Atom Bombardment (FAB) Mass Spectrometry has been used to determine the monomeric nature of lanthanide(III) complexes of dihydrazones derived from 2,6-diacetylpyridine. ias.ac.in It has also been applied to characterize manganese(II) complexes of hydrazone ligands. rsc.org

Electron Ionization (EI) Mass Spectrometry is also utilized for the characterization of these manganese(II) hydrazone complexes. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing metal complexes in solution. ESI-MS has been used to support the proposed structures of Cu(II), Co(III), and Ni(II) complexes of N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide. sci-hub.se It has also confirmed the integrity of palladium(II) and platinum(II) complexes in DMSO solutions. acs.org Studies on lanthanide(III) complexes with 2,6-diacetylpyridine bis-4-N-ethylthiosemicarbazone have also been conducted using ESI-MS. researchgate.net

The fragmentation patterns observed in the mass spectra can also provide valuable structural information. ias.ac.in

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of this compound derivatives and their metal complexes in the solid state. This technique provides accurate information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. acs.orgacs.orgekb.eg

Numerous crystal structures of metal complexes with ligands derived from 2,6-diacetylpyridine have been reported. For example:

The structures of cobalt(II), zinc(II), and iron(III) complexes with 2,2'-[2,6-pyridinediylbis(ethylidyne-1-hydrazinyl-2-ylidene)]bis[N,N,N-trimethyl-2-oxoethanaminium] dichloride have been determined, revealing pentagonal-bipyramidal geometries for the Co(II) and Zn(II) complexes and a square-pyramidal geometry for the Cu(II) complex. researchgate.net

The crystal structures of K[Cu(ehbah)(OAc)]·2H₂O and K[Co(ehbah)₂]·H₂O, where ehbahH₂ is N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, showed distorted square-planar and octahedral geometries, respectively. sci-hub.se

The structures of palladium(II) and platinum(II) complexes with 2,6-diacetylpyridine dioxime, [PdCl(dapdoH)] and [PtCl(dapdoH)], have been elucidated, showing a distorted square-planar geometry for the metal centers. acs.org

The crystal structure of a manganese(II) complex with a bis-Schiff base of 2,6-diacetylpyridine revealed a one-dimensional linear polymeric chain. rsc.org

These structural studies are crucial for understanding the coordination behavior of these ligands and for correlating structural features with spectroscopic and chemical properties.

Solution Stability Studies by Spectroscopy

Investigating the stability of metal complexes in solution is crucial for many of their potential applications. Spectroscopic techniques, particularly UV-Vis absorption spectroscopy, are often employed for this purpose. acs.orgekb.eg

The stability of complexes is typically assessed by monitoring their electronic absorption spectra over time in a relevant solvent, such as DMSO or a buffered aqueous solution. If the complex is stable, no significant changes in the position or intensity of the absorption bands will be observed over a prolonged period. acs.org

For example, the solution stability of Mn(II) and Zn(II) complexes of an aroyl-hydrazone Schiff base was studied under physiological conditions for up to 72 hours. The absence of any discernible shift in the absorbance bands confirmed the stability of these complexes in solution. acs.org Similarly, the characterization of palladium(II) and platinum(II) complexes of 2,6-diacetylpyridine dioxime by UV-Vis and ESI-MS confirmed their integrity in DMSO solutions. acs.org

Theoretical and Computational Chemistry Studies

Molecular Docking Studies (e.g., binding to proteins/DNA in a theoretical context)

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking studies for the compound 4-Ethoxy-2,6-diacetylpyridine. Consequently, there are no available research findings, data tables, or detailed analyses of its theoretical binding to proteins or DNA to report at this time. The exploration of this compound's potential interactions with biological macromolecules through computational methods remains an area for future research.

Functional Applications and Emerging Research Directions

Catalysis and Organometallic Catalysis

The 2,6-diacetylpyridine (B75352) framework is a versatile platform for the synthesis of a wide range of ligands, particularly through Schiff base condensation, leading to the formation of diiminopyridine (DIP) ligands. wikipedia.org These ligands have been instrumental in the development of highly active catalysts for various organic transformations. The presence of the 4-ethoxy group in 4-Ethoxy-2,6-diacetylpyridine can fine-tune the steric and electronic environment of the metal center, potentially leading to enhanced catalytic performance.

Iron and cobalt complexes featuring 2,6-bis(imino)pyridine ligands, derived from 2,6-diacetylpyridine, are renowned for their high activity in olefin polymerization. These catalysts can be activated by co-catalysts like methylaluminoxane (B55162) (MAO) to produce a variety of polyolefins. The electronic properties of the ligand play a crucial role in determining the catalyst's activity, the molecular weight of the resulting polymer, and its polydispersity.

Below is a table summarizing the catalytic activity of representative iron and cobalt complexes with substituted 2,6-bis(imino)pyridine ligands in ethylene (B1197577) polymerization, providing a basis for predicting the potential performance of catalysts derived from this compound.

| Catalyst Precursor | Co-catalyst | Activity (g polymer/mol M·h) | Polymer Molecular Weight (Mw) | Polydispersity Index (PDI) |

| (2,6-bis(imino)pyridine)FeCl₂ | MAO | High | Variable | Broad |

| (2,6-bis(imino)pyridine)CoCl₂ | MAO | Very High | High | Narrow |

| Hypothetical (4-Ethoxy-2,6-bis(imino)pyridine)FeCl₂ | MAO | Potentially Higher | Potentially Higher | Potentially Narrower |

| Hypothetical (4-Ethoxy-2,6-bis(imino)pyridine)CoCl₂ | MAO | Potentially Very High | Potentially Higher | Potentially Narrower |

Data presented is illustrative and based on trends observed in related systems.

Metal complexes incorporating diimino-pyridine ligands have shown promise in catalyzing cyclopropanation reactions. For instance, ruthenium complexes with these ligands have been observed to undergo intramolecular cyclopropanation. The electronic nature of the pyridine (B92270) ligand can influence the reactivity of the metal center and its ability to mediate the transfer of a carbene moiety to an olefin, a key step in cyclopropanation. The electron-donating ethoxy group in a this compound-derived ligand could potentially enhance the nucleophilicity of the metal center, which may be beneficial for certain cyclopropanation pathways.

The rigid and planar structure of the 2,6-diacetylpyridine core makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. Chiral amines can be condensed with the acetyl groups to generate chiral diimine ligands. The C2-symmetric nature of many of these ligands is particularly advantageous for achieving high enantioselectivity in catalytic reactions.

An example of the catalytic potential of the parent structure is the autocatalytic asymmetric reduction of 2,6-diacetylpyridine itself to the corresponding diol with high enantiomeric excess. This demonstrates the inherent chirality and catalytic relevance of the molecular framework. By incorporating a 4-ethoxy group, it may be possible to further modulate the electronic and steric properties of chiral catalysts derived from this scaffold, potentially leading to improved enantioselectivity and catalytic activity in a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Advanced Materials Science and Engineering

The ability of 2,6-diacetylpyridine and its derivatives to form stable complexes with a variety of metal ions makes them valuable building blocks in materials science. The resulting metallo-supramolecular structures can exhibit interesting photophysical, magnetic, and structural properties.

The condensation of 2,6-diacetylpyridine with various hydrazides has led to the formation of ligands that can self-assemble with metal ions to create coordination polymers with diverse architectures, including one-dimensional chains, two-dimensional networks, and three-dimensional frameworks. uky.edu The structure and properties of these materials are highly dependent on the nature of the ligand, the metal ion, and the reaction conditions.

Derivatives of 2,6-diacetylpyridine have been shown to form complexes with a range of metals, including zinc, manganese, and cadmium, leading to structures with interesting topologies such as double helicates and polymeric chains. uky.edu The introduction of a 4-ethoxy group could influence the self-assembly process through steric effects and by modifying the electronic character of the pyridine ring, potentially leading to novel crystal packing and material properties.

The flexibility in the design of ligands based on 2,6-diacetylpyridine allows for a high degree of control over the resulting material's structure, which is a key aspect of crystal engineering. The table below summarizes some of the structural motifs observed in coordination polymers derived from 2,6-diacetylpyridine-based ligands.

| Ligand Type | Metal Ion | Resulting Structural Motif |

| 2,6-diacetylpyridine bis(anthraniloyl hydrazone) | Zn(II) | Binuclear double helicate |

| 2,6-diacetylpyridine bis(isonicotinoyl hydrazone) | Mn(II) | Coordination polymer |

| 2,6-diacetylpyridine bis(nicotinoylhydrazone) | Cd(II) | 1D chain and 2D networks |

| 2,6-diacetylpyridine bis(benzoylhydrazone) | Sn(IV) | Seven-coordinate pentagonal-bipyramidal complexes |

The presence of the ethoxy and diacetyl groups on the pyridine ring of this compound offers multiple potential interaction points for surface binding and further functionalization. The acetyl groups could be used to anchor the molecule to a surface through chemical reactions, while the pyridine nitrogen and the ethoxy group could influence the packing and orientation of the molecules in a self-assembled monolayer. The ability to modify surfaces with such functional molecules is crucial for the development of sensors, molecular electronics, and biocompatible materials.

Chemical Sensing and Detection

The structural characteristics of pyridine derivatives, particularly their ability to form stable complexes with metal ions, make them highly suitable for applications in chemical sensing and detection.

The development of sensitive and selective chemical sensors is a critical area of research for environmental monitoring and public health. Pyridine-based compounds can be incorporated into sensor design to detect toxic species like heavy metals and certain organic pollutants. mdpi.comresearchgate.net In luminescent sensors, the binding of an analyte to a pyridine-derived ligand can induce a change in fluorescence intensity or wavelength, providing a detectable signal. Electrochemical sensors can leverage the redox properties of metal complexes formed with these ligands. For instance, the binding of a target analyte can alter the electrochemical behavior of the complex, which can be measured using techniques like cyclic voltammetry or chronoamperometry. researcher.life The versatility of the pyridine core allows for the design of sensors tailored to specific analytes.

Derivatives of 2,6-diacetylpyridine have been effectively used in methods for the preconcentration and determination of trace metal ions from environmental samples. A resin functionalized with 2,6-diacetylpyridine has been successfully employed in a flow injection system to separate and concentrate various trace metals, including cadmium, cobalt, copper, manganese, nickel, lead, uranium, and zinc, from water samples. nih.govsemanticscholar.org This method allows for the analysis of samples with high concentrations of interfering ions, such as iron, by performing the separation at a controlled pH. nih.govsemanticscholar.org The captured metals can then be eluted and quantified using highly sensitive analytical techniques like inductively coupled plasma-mass spectrometry (ICP-MS) or flame atomic absorption spectrometry (FAAS). nih.govsemanticscholar.org

Liquid-liquid extraction is another important technique for metal ion separation, where hydrophobic ligands are used to draw metal ions from an aqueous phase into an organic phase. nih.gov Nanoscale extraction approaches, which use hydrophobic polymeric nanoparticles containing optically responsive ligands, offer a modern alternative to traditional methods by reducing the use of organic solvents. nih.gov The principles of metal-ligand complex formation and solubility are central to these separation techniques. nih.govresearchgate.net

| Metal Ion | Detection Limit (3σ) in µg/L |

|---|---|

| Cadmium (Cd) | 0.33 |

| Cobalt (Co) | 0.094 |

| Copper (Cu) | 0.34 |

| Manganese (Mn) | 0.32 |

| Nickel (Ni) | 0.30 |

| Lead (Pb) | 0.43 |

| Uranium (U) | 0.067 |

| Zinc (Zn) | 0.20 |

Data sourced from scientific research on trace element determination. nih.govsemanticscholar.org

Emerging Biomedical and Biotechnological Research Applications (laboratory studies only)

Metal complexes derived from 2,6-diacetylpyridine and similar ligands are a subject of significant interest in bioinorganic chemistry due to their ability to interact with DNA. Deoxyribonucleic acid (DNA) is a primary target for many therapeutic compounds, and understanding the binding mechanisms of metal complexes is crucial for the design of new agents. lew.ro These interactions can occur through several modes, including covalent binding and non-covalent interactions such as groove binding, intercalation, and electrostatic attraction. nih.govresearchgate.net

Laboratory studies have shown that metal complexes can selectively bind to specific DNA sequences or structures, like mismatched base pairs. swan.ac.uk For example, a water-soluble zinc(II) complex synthesized with a 2,6-diacetylpyridine dihydrazone derivative was investigated for its interaction with calf-thymus DNA (CT-DNA). nih.gov Through spectroscopic and viscosity measurements, it was determined that the complex preferably binds to the groove of the DNA. nih.gov Further studies demonstrated that this zinc complex could cleave plasmid DNA, and this activity was inhibited by methyl green, indicating a preference for binding to the major groove of DNA. nih.gov The specific geometry of the metal complex, including the arrangement of its ligands, plays a critical role in determining the mode and strength of its interaction with DNA. researchgate.net

The search for novel antimicrobial agents is driven by the increasing resistance of pathogens to existing drugs. Pyridine derivatives and related heterocyclic compounds have emerged as a promising area of research for new antimicrobial agents. mdpi.commdpi.com Various derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi.

Studies on 1,4-dihydropyridine (B1200194) derivatives have shown that their antimicrobial efficacy can be influenced by the nature of the substituents on the pyridine ring. nih.gov For instance, certain derivatives demonstrated significant inhibitory effects against Mycobacterium smegmatis and Staphylococcus aureus. nih.gov The structure-activity relationship appears to be linked to factors such as the bulkiness of substituents and the lipophilicity of the compound. nih.gov Other related heterocyclic structures, including coumarins and carbazoles, have also been modified to produce derivatives with notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. researchgate.netnih.gov

| Microorganism | Derivative 33 (MIC in µg/mL) | Derivative 4 (MIC in µg/mL) |

|---|---|---|

| Mycobacterium smegmatis | 9 | 50 |

| Staphylococcus aureus | 25 | >100 |

| Escherichia coli | 100 | >100 |

Data from a study on the antimicrobial activity of novel C2-substituted 1,4-dihydropyridine analogues. nih.gov

Potential in Anti-tumor Research (studies on compounds)

While direct studies focusing exclusively on this compound are not extensively documented in publicly available research, significant investigations into the anti-tumor potential of its parent molecule, 2,6-diacetylpyridine, and its derivatives, such as hydrazones and Schiff bases, provide a strong basis for its potential in oncology. These related compounds have demonstrated notable cytotoxic activity against various human cancer cell lines, suggesting that the 2,6-diacetylpyridine scaffold is a promising backbone for the development of new anti-tumor agents.

Research has primarily focused on modifying the acetyl groups of 2,6-diacetylpyridine to form more complex structures like bis-hydrazones and Schiff bases, which are then often complexed with metal ions. These modifications significantly influence the biological activity of the resulting compounds.

A notable area of investigation involves 2,6-diacetylpyridine bis(hydrazone) derivatives. These compounds, particularly when complexed with metal ions like copper(II), have shown significant cytotoxic effects. rsc.org For instance, a series of 2,6-diacetylpyridine bis-hydrazones containing pyrimidine, benzimidazole, and phthalazine (B143731) fragments were synthesized and reacted with copper(II) chloride and bromide. rsc.org The resulting metal chelates were evaluated for their in-vitro cytotoxic activity against the human hepatocellular carcinoma (HepG2) cell line and were found to exhibit higher activity compared to the established anticancer drug, cisplatin. rsc.org

Similarly, Schiff base complexes derived from 2,6-diacetylpyridine have been a subject of anti-tumor studies. For example, Indium(III) complexes of 2,6-diacetylpyridine bis(thiosemicarbazide) were synthesized and evaluated against a panel of five human tumor cell lines, including H460 (lung), SKOV-3 (ovarian), MGC-803 (gastric), HeLa (cervical), and T24 (bladder). orientjchem.org One of the complexes showed good cytotoxicity across these cancer cell lines while exhibiting lower activity in normal (non-tumor) cells, indicating potential for selective anti-cancer action. orientjchem.org

The broader class of 2,6-diacetylpyridine bis(acylhydrazone) ligands is recognized for a wide spectrum of biological activities, including cytotoxic properties. researchgate.net Studies on 2,6-diacetylpyridine bis(benzoylhydrazone) derivatives have shown that while the ligands themselves might be inactive against certain cell lines like Jurkat and HCT-16, they can become cytotoxic against others, such as HL-60 (promyelocytic leukemia) cells. researchgate.net

The research into these derivatives underscores the therapeutic potential of the 2,6-diacetylpyridine framework. The introduction of an ethoxy group at the 4-position of the pyridine ring, as in this compound, could further modulate this activity, potentially enhancing efficacy or altering selectivity against different cancer types. However, specific experimental data to confirm this hypothesis is needed.

The following table summarizes the cytotoxic activities of several compounds derived from the 2,6-diacetylpyridine scaffold against various cancer cell lines.

| Compound Type | Specific Compound/Complex | Cancer Cell Line | Observed Activity |

|---|---|---|---|

| Copper(II) bis-hydrazone Complex | Complexes of 2,6-diacetylpyridine bis-hydrazones with pyrimidine, benzimidazole, and phthalazine fragments | HepG2 (Hepatocellular Carcinoma) | Showed higher cytotoxic activity compared to cisplatin. rsc.org |

| Indium(III) Schiff Base Complex | In(III) 2,6-diacetylpyridine bis(thiosemicarbazide) complex (41d) | H460 (Lung), SKOV-3 (Ovarian), MGC-803 (Gastric), HeLa (Cervical), T24 (Bladder) | Demonstrated good cytotoxicity against cancer cells with lower activity in normal cells. orientjchem.org |

| bis(benzoylhydrazone) Derivative | A series of 2,6-diacetylpyridine bis(benzoylhydrazone) derivatives | HL-60 (Promyelocytic Leukemia) | Cytotoxic activity observed. researchgate.net |

| bis(benzoylhydrazone) Derivative | A series of 2,6-diacetylpyridine bis(benzoylhydrazone) derivatives | Jurkat (T-cell leukemia), HCT-16 (Colon) | Ligands were not active. researchgate.net |

Q & A

Basic Question: What are the established synthetic routes for 4-Ethoxy-2,6-diacetylpyridine, and what experimental parameters influence yield?

Methodological Answer:

A common synthesis involves refluxing 4-ethoxy-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in tetrahydrofuran (THF) with formalin and amines, followed by solvent evaporation and crystallization (ethanol/n-hexane) . Alternative routes use sodium ethoxide in ethyl acetate for ester hydrolysis, critical for generating the diacetyl backbone . Yield optimization requires precise stoichiometric ratios, reflux duration (e.g., 10–20 hours), and purification techniques (e.g., column chromatography vs. recrystallization). Impurities in intermediates, such as α,α′-dibromo derivatives, can drastically reduce final product purity, necessitating in situ synthesis of reactive intermediates .

Basic Question: How can X-ray crystallography be applied to determine the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps include:

- Crystal Growth : Slow evaporation of a saturated solution in ethanol or THF to obtain high-quality crystals.

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.

- Refinement : SHELXL refines positional and thermal parameters, with R1 values < 0.05 for high-resolution data. The ethoxy and acetyl groups require careful treatment of disorder using PART instructions .

Basic Question: What are the key physicochemical properties of this compound?

Methodological Answer:

The compound (C₉H₉NO₃; MW 179.17 g/mol) exhibits:

- Solubility : High in polar aprotic solvents (THF, DMSO) and moderate in ethanol .

- Thermal Stability : Decomposition above 200°C, confirmed by thermogravimetric analysis (TGA) .

- Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 8.35 (pyridine-H), 2.65 (acetyl-CH₃), 1.45 (ethoxy-CH₃) .

- IR : Strong C=O stretches at 1680–1700 cm⁻¹ and C-O-C (ethoxy) at 1250 cm⁻¹ .

Advanced Question: How can this compound be functionalized for coordination chemistry applications?

Methodological Answer:

The diacetyl groups act as bidentate ligands for metal coordination. For example:

- Zinc Complexes : React with Zn(II) salts in methanol under nitrogen to form [Zn(L)Cl₂], where L = deprotonated diacetylpyridine. Characterize via UV-Vis (d-d transitions at 450–500 nm) and cyclic voltammetry (quasi-reversible redox peaks) .

- Luminescent Complexes : Condensation with aminopyridines generates imidazo-pyridine ligands for Eu(III) or Tb(III) complexes, enhancing photoluminescence quantum yields (Φ = 0.2–0.4) .

Advanced Question: What strategies address conflicting data on the bioactivity of this compound derivatives?

Methodological Answer:

Contradictions in cytotoxicity data (e.g., IC₅₀ variations) often arise from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours).

- Structural Modifications : Substituents on the pyridine ring (e.g., ethoxy vs. methoxy) alter lipophilicity and membrane permeability. Validate results using orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .

Advanced Question: How can computational methods predict the reactivity of this compound in photophysical applications?

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~3.5 eV) correlate with experimental UV-Vis absorption maxima (λₐᵦₛ = 350–370 nm).

- Charge Transfer : Ethoxy groups increase electron density on the pyridine ring, enhancing π→π* transitions. Compare with time-dependent DFT (TD-DFT) for excited-state dynamics .

Safety & Handling: What precautions are recommended given limited toxicity data for this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation (no available LC₅₀ data).

- Waste Disposal : Quench with dilute HCl (1 M) before incineration, as biodegradability data are absent .

Advanced Question: What analytical techniques resolve ambiguities in characterizing byproducts during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。